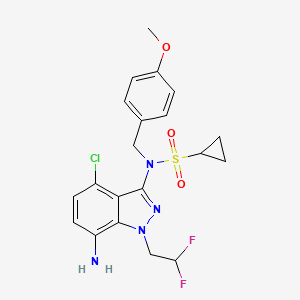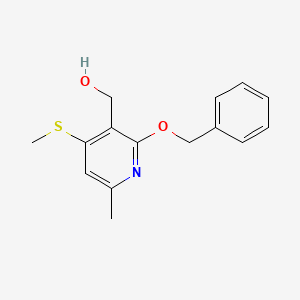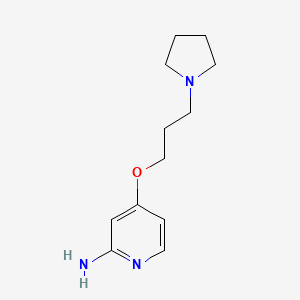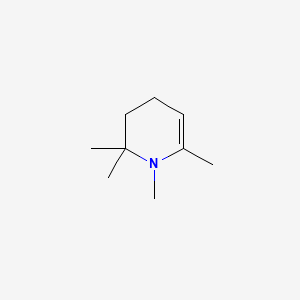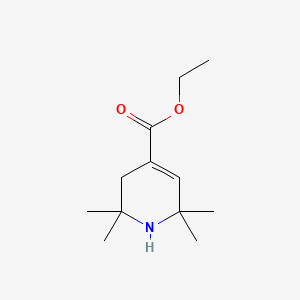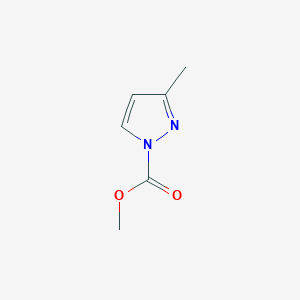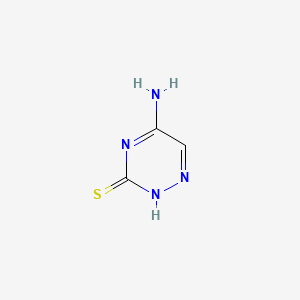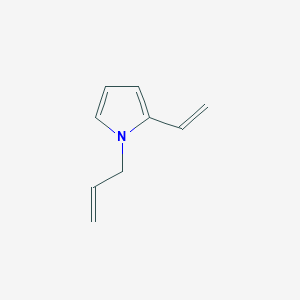
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by the presence of ethenyl and propenyl substituents on the pyrrole ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with ethenyl and propenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the ethenyl or propenyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the structure and function of pyrrole-containing biomolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Pyrrole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also utilized in the development of advanced materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 2-ethenyl-1-(2-methyl-2-propenyl)-
- 1H-Pyrrole, 2-acetyl-
Comparison: Compared to similar compounds, 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- exhibits unique chemical properties due to the presence of both ethenyl and propenyl groups These substituents influence the compound’s reactivity, making it a versatile intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
284049-37-2 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
2-ethenyl-1-prop-2-enylpyrrole |
InChI |
InChI=1S/C9H11N/c1-3-7-10-8-5-6-9(10)4-2/h3-6,8H,1-2,7H2 |
InChI-Schlüssel |
KDQCYSDEUQEOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=CC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


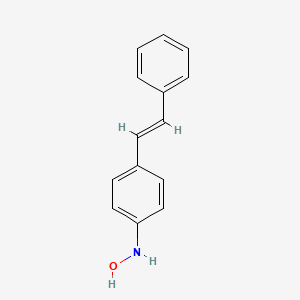
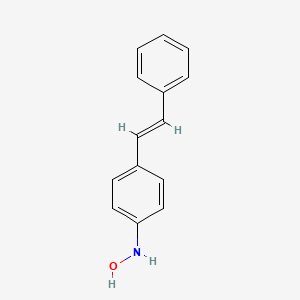
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
